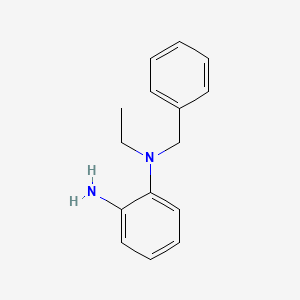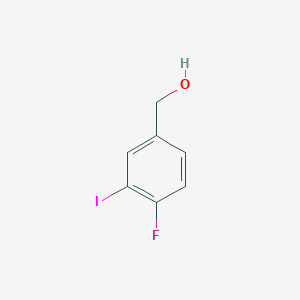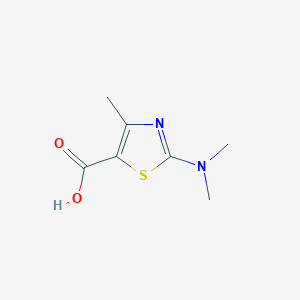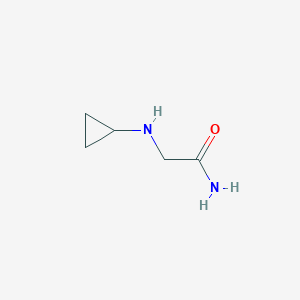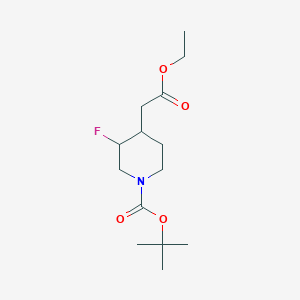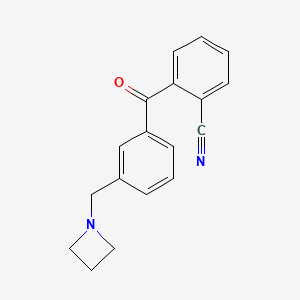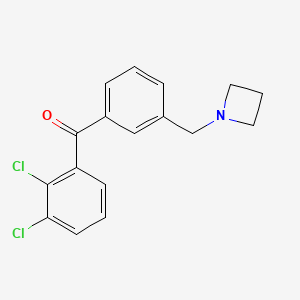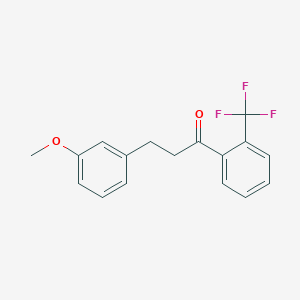
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Methoxyphenyl)-2’-trifluoromethylpropiophenone” is a complex organic molecule. It likely contains a methoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring reminiscent of benzene) with a methoxy group (-O-CH3) attached. The “trifluoromethyl” part suggests the presence of a -CF3 group. The “propiophenone” part indicates a propiophenone structure, which is a three-carbon chain attached to a phenyl ring with a ketone functional group (=O) on the middle carbon .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The presence of the methoxy group, the trifluoromethyl group, and the ketone could all potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the methoxy group, the trifluoromethyl group, and the ketone .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is involved in synthetic pathways that lead to the creation of novel chemical entities. For instance, research on the synthesis and reactions of related compounds has demonstrated the feasibility of creating complex molecules with potential applications in medicinal chemistry and materials science. These studies focus on the manipulation of molecular structures to achieve desired chemical and physical properties (Pimenova et al., 2003).
Biochemical Applications
- Compounds structurally related to 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone have been explored for their potential in biochemical applications, such as the development of fluorescent probes for sensing pH and metal cations. This research highlights the utility of these compounds in creating sensitive and selective sensors for biological and environmental monitoring (Tanaka et al., 2001).
Material Science
- The compound's derivatives have been investigated for their application in tuning optical properties and enhancing solid-state emission of poly(thiophene)s. This research has implications for the development of materials with specific photophysical properties, which are critical in the fields of optoelectronics and photonics (Li et al., 2002).
Synthetic Methodologies
- Research into novel synthetic methodologies has shown that compounds similar to 3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone can be synthesized using green chemistry approaches. These methods aim to reduce environmental impact by minimizing the use of hazardous solvents and streamlining synthetic processes (Amole et al., 2019).
Structural and Spectral Studies
- Structural and spectral studies have provided insights into the chemical and physical properties of these compounds. Understanding these properties is essential for designing molecules with specific functions and for the development of new materials with enhanced performance (Peikow et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-13-6-4-5-12(11-13)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKTJGHJXNKHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644239 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898774-96-4 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

